molecular formula C17H26N2O4S B2711927 1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396748-95-0

1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B2711927
CAS RN: 1396748-95-0
M. Wt: 354.47
InChI Key: PKELVWLIKFWRMN-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound that is not widely described in the literature. It is related to the class of compounds known as indole derivatives, which have been found in many important synthetic drug molecules and have shown various biological activities .


Synthesis Analysis

The synthesis of similar compounds, such as piperazine derivatives, has been reported in the literature. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have also been synthesized through a multi-step procedure .

Scientific Research Applications

Enzyme Interaction Studies

1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been studied for its interactions with various enzymes. For instance, in the study of a novel antidepressant, Lu AA21004, similar compounds have been investigated for their metabolism involving human liver enzymes. Key enzymes identified include CYP2D6, CYP2C9, and CYP3A4/5, which are responsible for oxidizing the compound to different metabolites (Hvenegaard et al., 2012).

Synthesis and Structural Studies

Synthesis and structural studies of related compounds have been conducted to understand their chemical properties better. For instance, a study details the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, showcasing the technological parameters and reaction conditions required for its preparation (Wang Jin-peng, 2013). Another study focuses on the crystal structure studies and Hirshfeld surface analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insights into the molecular structure and reactive sites of such compounds (Kumara et al., 2017).

Antimicrobial and Biological Activity

Several studies have been conducted on derivatives of piperazine compounds to assess their antimicrobial and biological activities. For example, research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has shown significant antibacterial and antifungal activities (Rajkumar et al., 2014). This suggests potential applications in developing new antimicrobial agents.

Pharmacological Receptor Studies

Compounds with a structure similar to 1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol have been studied for their interaction with pharmacological receptors. For instance, N-arylsulfonylindoles, structurally related to piperazines, have been investigated as 5-HT6 receptor antagonists, which could have implications in neurological and psychiatric disorders (Mella et al., 2017).

Photochemical Studies

Photochemical behavior of related compounds, such as ciprofloxacin, which contains a piperazine moiety, has been studied. These studies focus on the substitution reactions and degradation under light exposure, providing valuable information for understanding the stability and reactivity of such compounds under different environmental conditions (Mella et al., 2001).

properties

IUPAC Name

1-cyclopropyl-2-[4-(2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-2-23-16-5-3-4-6-17(16)24(21,22)19-11-9-18(10-12-19)13-15(20)14-7-8-14/h3-6,14-15,20H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKELVWLIKFWRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

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